Cas no 896016-25-4 (6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate)

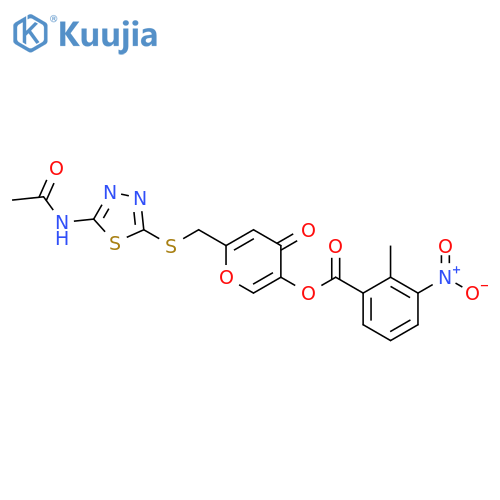

896016-25-4 structure

商品名:6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- 6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

- [6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate

- Benzoic acid, 2-methyl-3-nitro-, 6-[[[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio]methyl]-4-oxo-4H-pyran-3-yl ester

- F2532-0073

- AKOS024268690

- 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

- 896016-25-4

- 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

-

- インチ: 1S/C18H14N4O7S2/c1-9-12(4-3-5-13(9)22(26)27)16(25)29-15-7-28-11(6-14(15)24)8-30-18-21-20-17(31-18)19-10(2)23/h3-7H,8H2,1-2H3,(H,19,20,23)

- InChIKey: JRDYEZJIWRLDKY-UHFFFAOYSA-N

- ほほえんだ: C(OC1C(=O)C=C(CSC2=NN=C(NC(C)=O)S2)OC=1)(=O)C1=CC=CC([N+]([O-])=O)=C1C

計算された属性

- せいみつぶんしりょう: 462.03039115g/mol

- どういたいしつりょう: 462.03039115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 11

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 813

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 207Ų

6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2532-0073-30mg |

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |

896016-25-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2532-0073-25mg |

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |

896016-25-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2532-0073-50mg |

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |

896016-25-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2532-0073-75mg |

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |

896016-25-4 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2532-0073-5mg |

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |

896016-25-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2532-0073-20mg |

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |

896016-25-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2532-0073-100mg |

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |

896016-25-4 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2532-0073-2mg |

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |

896016-25-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2532-0073-40mg |

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |

896016-25-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2532-0073-1mg |

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate |

896016-25-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

896016-25-4 (6-{(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate) 関連製品

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量